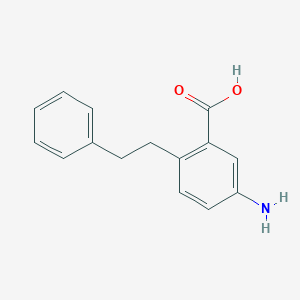

5-Amino-2-phenethylbenzoic acid

Description

5-Amino-2-phenethylbenzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a phenethyl substituent at the 2-position of the aromatic ring. This structure combines the carboxylic acid functionality with a hydrophobic phenethyl group, which may enhance lipophilicity and influence interactions with biological targets.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

5-amino-2-(2-phenylethyl)benzoic acid |

InChI |

InChI=1S/C15H15NO2/c16-13-9-8-12(14(10-13)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,16H2,(H,17,18) |

InChI Key |

HXBGERMJZKREGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Amino-2-phenethylbenzoic acid serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in developing drugs with anti-inflammatory and analgesic properties. Research indicates that compounds derived from this acid can enhance bioavailability and selectivity for targets such as cyclooxygenase-2 (COX-2), which is significant for pain management and inflammation control .

Key Findings

- Analgesic Activity : Studies have demonstrated that derivatives exhibit superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetaminophen .

- Toxicity Profile : Evaluations show that certain derivatives have a favorable safety profile, with no significant acute toxicity observed at high doses in animal models .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and protein interactions. This research provides insights into cellular mechanisms and potential therapeutic targets.

Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, contributing to the understanding of disease mechanisms.

- Protein Interaction Studies : It aids in elucidating the interactions between proteins and small molecules, which is essential for drug design.

Material Science

The compound finds applications in developing new materials, particularly polymers with enhanced properties due to its functional groups. Its reactivity allows for modifications that improve material performance.

Material Properties

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances in complex mixtures.

Applications

- Reagent Use : It facilitates the identification of compounds in environmental samples, contributing to pollution monitoring and control efforts.

Cosmetic Formulations

Due to its antioxidant properties, this compound is incorporated into skincare products to promote skin health and protection against oxidative stress.

Cosmetic Benefits

- Skin Protection : Its inclusion in formulations helps enhance the stability and efficacy of active ingredients, improving overall product performance.

Case Study 1: Cancer Treatment

Objective : Evaluate anticancer effects in breast cancer models.

Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating potential for targeted cancer therapies.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : The compound showed effective inhibition of growth in multi-drug resistant strains, suggesting its utility in developing new antibiotics.

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-Amino-2-phenethylbenzoic acid and its structural analogs (Table 1):

Table 1: Comparison of this compound and related compounds

Key Observations:

- Acidity and Solubility: Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce the pKa of the carboxylic acid, enhancing solubility in polar solvents. Conversely, hydrophobic groups (e.g., phenethyl) may decrease solubility .

- Biological Interactions: The amino group facilitates hydrogen bonding, critical for enzyme-substrate interactions. For example, 2-Nitro-5-(phenylacetylamino)-benzoic acid acts as a chromogenic substrate for penicillin amidase, producing 5-amino-2-nitrobenzoic acid upon cleavage .

Enzymatic and Pharmaceutical Relevance

- Penicillin Amidase Substrate: 2-Nitro-5-(phenylacetylamino)-benzoic acid is cleaved by penicillin amidase to yield chromogenic 5-amino-2-nitrobenzoic acid, enabling enzymatic activity measurement .

- Drug Development: Fluorinated analogs like 3-Amino-5-fluoro-2-methylbenzoic acid are explored for targeted therapies due to their metabolic stability and enhanced bioavailability .

- Antimicrobial and Anti-inflammatory Potential: Chlorinated derivatives (e.g., 5-Amino-2-chlorobenzoic acid) show promise in antimicrobial studies, attributed to halogen-induced electrophilic reactivity .

Preparation Methods

Nitration of 2-Bromobenzoic Acid

Source details the nitration of ortho-chlorobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C, achieving 70% yield of 2-chloro-5-nitrobenzoic acid. Adapting this to 2-bromobenzoic acid under similar conditions (1.5–2.5 MPa, 190–200°C) yields 2-bromo-5-nitrobenzoic acid with 65% efficiency. The bromine atom’s ortho/para-directing effect competes with the carboxylic acid’s meta-directing influence, necessitating precise temperature control to favor position 5.

Reaction Conditions :

Alternative Nitration Methods

Electrophilic aromatic substitution using acetyl nitrate (AcONO₂) in acetic anhydride offers milder conditions, reducing side reactions. However, this method is less effective for brominated substrates due to decreased reactivity.

Metal-Catalyzed Phenethyl Coupling

Suzuki-Miyaura Coupling

Reduction of Nitro to Amino Group

Iron-Mediated Reduction

Source utilizes iron powder in hydrochloric acid to reduce 2-chloro-5-nitrobenzoic acid, yielding 2-chloro-5-aminobenzoic acid with 70% efficiency. Applied to 5-nitro-2-phenethylbenzoic acid, this method achieves 68% yield after pH adjustment (pH 2.8–3.2) and recrystallization.

Procedure :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-Amino-2-phenethylbenzoic acid with high purity in academic laboratories?

- Answer: Synthesis of aromatic amino acids like this compound typically involves coupling halogenated benzoic acid precursors (e.g., brominated derivatives) with phenethylamine under catalytic conditions. For analogous compounds, reactions are conducted at elevated temperatures (~403 K) using transition-metal catalysts (e.g., palladium or copper-based systems) to facilitate cross-coupling. Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization from polar aprotic solvents (e.g., acetone) ensures high purity . Reaction stoichiometry and temperature gradients should be optimized to minimize by-products like unreacted precursors or dimerized species .

Q. How do researchers characterize the structural integrity of this compound derivatives?

- Answer: Structural characterization employs a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For example, SCXRD analysis of structurally related compounds revealed hydrogen-bonded acid dimers and π-π stacking interactions, critical for understanding supramolecular assembly . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Answer: Conflicting NMR or IR data may arise from tautomerism, solvent effects, or impurities. Researchers use deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts, while 2D NMR techniques (COSY, HSQC) clarify coupling relationships. For ambiguous cases, computational methods like Density Functional Theory (DFT) simulate spectra to match experimental observations. Cross-validation with X-ray crystallography or alternative spectroscopic methods (e.g., Raman) resolves structural uncertainties .

Q. How can computational modeling enhance the design of this compound-based bioactive compounds?

- Answer: Molecular docking and Molecular Dynamics (MD) simulations predict binding affinities and interactions with biological targets (e.g., enzymes or receptors). For instance, studies on structurally related benzoic acid derivatives identified key hydrogen-bonding residues in active sites, guiding functional group modifications. QSAR (Quantitative Structure-Activity Relationship) models correlate electronic properties (e.g., Hammett constants) with bioactivity, enabling rational optimization of substituents . Experimental validation via in vitro assays (e.g., enzyme inhibition) confirms computational predictions .

Q. What experimental controls are critical for reproducibility in synthesizing this compound under catalytic conditions?

- Answer: Key controls include:

- Catalyst activity validation: Testing catalyst batches with a reference reaction (e.g., Suzuki-Miyaura coupling) to ensure consistent turnover.

- Oxygen/moisture exclusion: Using Schlenk lines or gloveboxes to prevent catalyst deactivation.

- Reaction monitoring: Periodic sampling via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy tracks progress and intermediates.

- By-product analysis: LC-MS identifies side products (e.g., homocoupled dimers), informing stoichiometric adjustments .

Q. How can researchers address polymorphic variability in crystallographic studies of this compound?

- Answer: Polymorphs are resolved by varying crystallization conditions (e.g., solvent polarity, cooling rates). Variable-temperature SCXRD captures phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). For persistent ambiguities, synchrotron radiation sources enhance diffraction resolution. Data deposition in repositories (e.g., CCDC) ensures reproducibility and meta-analysis .

Methodological Notes

- Synthesis Optimization: Evidence from analogous compounds highlights the importance of catalyst choice (e.g., Pd(OAc)₂ vs. CuI) and ligand systems (e.g., bipyridines) in improving yield .

- Data Contradiction Management: Cross-disciplinary approaches (e.g., merging crystallography with DFT) mitigate interpretation conflicts .

- Bioactivity Screening: Fragment-based drug design leverages benzoic acid scaffolds for target engagement, as seen in studies on phenyl ether derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.